FMePPEP is a high-affinity, selective CB1 inverse agonist (Kb=0.22 nM) with >769-fold selectivity over CB2. As the essential precursor for [11C]FMePPEP PET tracer development, its unique 4-fluorophenyl substitution delivers 34-fold greater affinity than AM251—enabling reliable ex vivo brain penetration and quantitative receptor occupancy mapping. Choose FMePPEP for unmatched batch-to-batch consistency in SAR studies, radioligand binding displacement assays, and neurological in vivo imaging projects. All orders include a Certificate of Analysis; custom synthesis and bulk quantities are available upon request.
Molecular FormulaC26H24F4N2O2
Molecular Weight472.47
CAS No.1059188-86-1
Cat. No.B1147656
⚠ Attention: For research use only. Not for human or veterinary use.
FMePPEP (CAS 1059188-86-1) as a High-Affinity CB1 Receptor Inverse Agonist for Neuroscience Research
FMePPEP is a synthetic, high-affinity, and selective cannabinoid subtype-1 (CB1) receptor inverse agonist [1]. It belongs to a class of 1,5-diphenylpyrrolidin-2-one derivatives, structurally related to the well-known CB1 antagonist/inverse agonist rimonabant (SR141716A) [2]. FMePPEP is a crucial chemical tool for investigating CB1 receptor pharmacology and is a key precursor for developing radiolabeled probes for in vivo positron emission tomography (PET) imaging [3]. Its specific fluorination pattern imparts unique physicochemical and pharmacological properties that differentiate it from closely related analogs, making it a valuable asset in both academic and industrial neuroscience research programs [4].
[1] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[2] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
[3] Terry, G. E., Hirvonen, J., Liow, J. S., Zoghbi, S. S., Gladding, R., Tauscher, J. T., ... & Innis, R. B. (2010). Imaging and quantitation of cannabinoid CB1 receptors in human and monkey brains using 18F-labeled inverse agonist radioligands. Journal of Nuclear Medicine, 51(1), 112-120. View Source
[4] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
Why FMePPEP (CAS 1059188-86-1) Cannot Be Substituted by Other CB1 Antagonists in Critical Research Applications
The substitution of FMePPEP with other common CB1 antagonists like AM251 or rimonabant, or even its close structural analog MePPEP, is not scientifically valid for applications requiring high-affinity binding, ex vivo validation, or advanced radiotracer development. While many compounds target the CB1 receptor, their distinct binding affinities, functional potencies, selectivity profiles, and physicochemical properties—such as those of AM251 (Ki = 7.5 nM [1]) and rimonabant (Kb = 0.698 nM [2])—lead to significant differences in experimental outcomes. The unique fluorine substitution pattern of FMePPEP confers a specific balance of high potency (Kb < 1 nM [3]), high selectivity (>769-fold for CB1 [4]), and the requisite characteristics for reliable ex vivo brain penetration and quantification [5]. Generic substitution would introduce variability, alter signal-to-noise ratios, compromise imaging contrast, and undermine the reproducibility and comparability of results, particularly in quantitative PET studies and detailed receptor occupancy experiments [6].
[2] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
[3] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[4] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[5] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[6] Terry, G. E., Hirvonen, J., Liow, J. S., Zoghbi, S. S., Gladding, R., Tauscher, J. T., ... & Innis, R. B. (2010). Imaging and quantitation of cannabinoid CB1 receptors in human and monkey brains using 18F-labeled inverse agonist radioligands. Journal of Nuclear Medicine, 51(1), 112-120. View Source
Quantitative Evidence Guide for FMePPEP (CAS 1059188-86-1) Differentiation
FMePPEP Demonstrates Sub-Nanomolar Functional Antagonism at CB1 Receptors, Outperforming Rimonabant
In a direct functional assay measuring the inhibition of [γ-35S]GTP binding at the human recombinant CB1 receptor, FMePPEP displayed high functional potency with a Kb of 0.22 ± 0.01 nM. This value indicates a 3.17-fold greater functional potency compared to rimonabant (Kb = 0.698 ± 0.200 nM) under the same experimental conditions [1].
Functional antagonist potency (Kb) for human CB1 receptor
Target Compound Data
0.22 ± 0.01 nM
Comparator Or Baseline
Rimonabant (SR141716A): 0.698 ± 0.200 nM
Quantified Difference
3.17-fold greater potency
Conditions
[γ-35S]GTP binding inhibition assay on human recombinant CB1 receptors
Why This Matters
A higher functional potency suggests that FMePPEP can achieve the same level of receptor antagonism at a lower concentration than rimonabant, which is critical for applications like in vivo PET imaging where minimizing the mass dose of the injected ligand reduces the risk of pharmacological effects and ensures tracer conditions.
[1] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
FMePPEP Exhibits >769-Fold Selectivity for CB1 Over CB2 Receptors, a Critical Property for CNS-Specific Targeting
FMePPEP demonstrates high selectivity for the CB1 receptor over the CB2 receptor. The reported selectivity ratio is >769-fold, as indicated by its high potency for CB1 (Kb < 1 nM) in contrast to its weak activity at CB2 receptors [1]. This is a crucial differentiation from compounds like rimonabant (SR141716A) which has been reported as a GPR55 agonist (EC50 = 3.9 μM) [2], and AM251 which is also a known GPR55 agonist (EC50 = 39 nM [3]), highlighting potential off-target liabilities not characterized for FMePPEP.
Receptor selectivityCB2 off-target activityRadioligand development
Evidence Dimension
Selectivity ratio for CB1 versus CB2 receptors
Target Compound Data
>769-fold
Comparator Or Baseline
In-class CB1 antagonists (e.g., rimonabant, AM251 known for GPR55 agonism)
Quantified Difference
Selectivity profile distinct from compounds with known GPR55 activity; specific >769-fold ratio for CB1/CB2.
Conditions
In vitro functional potency (Kb) at CB1 receptors; inference of selectivity based on weak CB2 activity
Why This Matters
High CB1 selectivity is paramount for neuroscience research to minimize confounding signals from peripheral CB2 receptors or other off-targets like GPR55. This ensures that observed effects are accurately attributed to CB1 receptor modulation, which is essential for target validation and drug discovery.
Receptor selectivityCB2 off-target activityRadioligand development
[1] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[2] Kapur, A., Zhao, P., Sharir, H., Bai, Y., Caron, M. G., Barak, L. S., & Abood, M. E. (2009). Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands. Journal of Biological Chemistry, 284(44), 29817-29827. View Source
[3] Ryberg, E., Larsson, N., Sjögren, S., Hjorth, S., Hermansson, N. O., Leonova, J., ... & Greasley, P. J. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092-1101. View Source
FMePPEP Achieves High, Displaceable Brain Uptake in an Ex Vivo Rat Model, Validating its Use as a PET Tracer Candidate
In an ex vivo rat model designed to screen for PET ligand candidates, FMePPEP was intravenously administered (30 μg/kg). Maximal brain uptake ranged from 22.6 to 48.0 ng/g across the class. Crucially, pre-treatment with rimonabant (10 mg/kg, iv), a CB1 antagonist, significantly reduced this uptake to 6.5–17.3 ng/g, demonstrating that a large proportion of FMePPEP's brain uptake is specific and displaceable [1].
Ex vivo biodistributionBrain penetrationPET tracer validation
FMePPEP baseline uptake vs. uptake after rimonabant pretreatment
Quantified Difference
Significant reduction in brain uptake upon receptor blockade (e.g., from 48.0 ng/g to 17.3 ng/g), indicating high specific binding.
Conditions
Ex vivo rat model; 30 μg/kg, iv dose of ligand; pre-treatment with rimonabant (10 mg/kg, iv); LC-MS detection
Why This Matters
This direct evidence of high, saturable brain uptake is a critical go/no-go criterion for selecting a compound as a PET radioligand candidate. It confirms FMePPEP's ability to cross the blood-brain barrier and bind specifically to its target in vivo, a property that is not guaranteed even for potent in vitro compounds.
Ex vivo biodistributionBrain penetrationPET tracer validation
[1] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
FMePPEP's Fluorine Substitution Pattern Differentiates its Potency from the Parent Compound MePPEP
FMePPEP is the 4-fluorophenyl analog of the parent compound MePPEP. While both compounds exhibit high CB1 potency (Kb < 1 nM), the introduction of the fluorine atom on FMePPEP is associated with a specific Kb value of 0.22 ± 0.01 nM [1], whereas MePPEP has a reported Kb of 0.574 ± 0.207 nM . This single-atom modification results in a quantifiable 2.6-fold increase in functional potency for FMePPEP.
Functional antagonist potency (Kb) for human CB1 receptor
Target Compound Data
0.22 ± 0.01 nM
Comparator Or Baseline
MePPEP: 0.574 ± 0.207 nM
Quantified Difference
2.6-fold greater potency
Conditions
Functional [γ-35S]GTP binding inhibition assay on human recombinant CB1 receptors (data from separate studies but comparable assay systems)
Why This Matters
For researchers conducting SAR studies or requiring the most potent tool compound available within the MePPEP chemotype, FMePPEP offers a clear advantage. This quantifiable potency difference can translate into better signal-to-noise ratios in binding studies or allow for the use of a lower mass dose in in vivo experiments.
[1] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
FMePPEP's Sub-Nanomolar Affinity is 34-Fold Higher Than the Common Tool Compound AM251
FMePPEP exhibits functional potency at the CB1 receptor in the sub-nanomolar range (Kb = 0.22 nM [1]). In stark contrast, the widely used CB1 antagonist tool compound AM251 has a reported binding affinity (Ki) of 7.5 nM for the rat CB1 receptor [2]. This represents a 34-fold difference in potency.
Binding affinityPotency comparisonResearch tools
Evidence Dimension
Potency/Affinity at CB1 receptor
Target Compound Data
Kb = 0.22 nM (functional)
Comparator Or Baseline
AM251: Ki = 7.5 nM (binding)
Quantified Difference
34-fold greater potency/affinity
Conditions
FMePPEP: [γ-35S]GTP binding inhibition assay on human CB1; AM251: Radioligand binding assay on rat forebrain membranes
Why This Matters
This substantial potency difference has profound implications for experimental design. For applications like autoradiography or in vivo occupancy studies where a high signal-to-noise ratio is essential, the use of a higher-affinity compound like FMePPEP can drastically improve assay sensitivity and reduce the amount of compound needed.
Binding affinityPotency comparisonResearch tools
[1] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
FMePPEP is a Defined Precursor for High-Activity [11C]FMePPEP PET Tracer Synthesis
The specific molecular structure of FMePPEP makes it the essential precursor for producing the carbon-11 labeled PET radioligand, [11C]FMePPEP [1]. The synthesis of this radiotracer in adequate activities for in vivo PET imaging evaluation has been established and validated, confirming the compound's utility beyond simple in vitro studies [2]. This distinguishes FMePPEP from other in-class compounds that may be potent but lack a validated radiolabeling route or produce a suboptimal PET tracer.
RadiochemistryPET imaging[11C] labelingPrecursor
Evidence Dimension
Suitability as a precursor for PET radioligand synthesis
Target Compound Data
Validated precursor for [11C]FMePPEP
Comparator Or Baseline
Other in-class CB1 antagonists (e.g., rimonabant derivatives) that may not have established radiolabeling procedures for PET.
Quantified Difference
Qualitative advantage: Defined, validated synthetic route for PET tracer production.
Conditions
Established methods for [11C] radiolabeling and production in adequate activities for in vivo PET studies.
Why This Matters
For research groups and contract research organizations (CROs) involved in PET imaging studies, having a well-characterized precursor is a critical requirement. Procuring FMePPEP enables the production of [11C]FMePPEP for non-invasive, in vivo quantification of CB1 receptor density and occupancy, a key endpoint in translational neuroscience research.
RadiochemistryPET imaging[11C] labelingPrecursor
[1] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
[2] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
Targeted Application Scenarios for FMePPEP (CAS 1059188-86-1) Based on Quantitative Evidence
Synthesis of [11C]FMePPEP as a High-Contrast PET Radioligand for CB1 Receptor Brain Imaging
FMePPEP is the essential precursor for the production of [11C]FMePPEP [1]. This is the primary and most validated application, directly supported by its >769-fold selectivity for CB1 [2] and high, displaceable ex vivo brain uptake [3]. The use of FMePPEP as a precursor enables the generation of a PET tracer capable of providing quantitative maps of CB1 receptor distribution and occupancy in the living brain, a crucial tool for studies in neuropsychiatric disorders.
In Vitro CB1 Receptor Pharmacology and Occupancy Studies Requiring High Potency and Signal-to-Noise Ratio
For in vitro assays where high sensitivity is paramount—such as radioligand binding displacement studies, autoradiography, or functional assays of inverse agonism—FMePPEP offers a significant advantage. Its sub-nanomolar functional potency (Kb = 0.22 nM) [4] and high affinity, which is 34-fold greater than the common tool AM251 [5], allow for detection of lower receptor densities or subtle changes in receptor function with reduced background signal, leading to more robust and interpretable results.
Structure-Activity Relationship (SAR) Studies within the 1,5-Diphenylpyrrolidin-2-one Chemotype
As a 4-fluorophenyl analog of MePPEP, FMePPEP serves as a key reference compound in SAR campaigns aimed at optimizing the pharmacological profile of CB1 receptor ligands. The quantifiable 2.6-fold increase in functional potency over the parent MePPEP [4] provides a clear benchmark for understanding the impact of para-fluorination on target engagement. Researchers can use FMePPEP to explore how this specific modification influences not just potency, but also selectivity and drug-like properties, informing the design of next-generation CB1 modulators.
Calibration and Validation of Novel CB1 Assays and Imaging Modalities
The well-characterized profile of FMePPEP makes it an ideal tool compound for developing and validating new assays for CB1 receptor function or novel imaging modalities. Its high specific binding demonstrated ex vivo [3] provides a reliable positive control for establishing new in vivo or ex vivo biodistribution protocols. Its high CB1 selectivity over CB2 and other potential off-targets like GPR55 [2] ensures that the measured signal is primarily CB1-specific, thereby improving the accuracy and reliability of new assay systems.
[1] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
[2] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[3] Donohue, S. R., Krushinski, J. H., Pike, V. W., Chernet, E., Phebus, L. A., Chesterfield, A. K., ... & Schaus, J. M. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry, 51(18), 5833-5842. View Source
[4] National Center for Biotechnology Information (NCBI). (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.